Methyl 2-(naphthalen-1-yl)-2-oxoacetate
Overview
Description
“Methyl 2-(naphthalen-1-yl)-2-oxoacetate” is a chemical compound with the empirical formula C13H12O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)CC1=CC(C=CC=C2)=C2C=C1
. This indicates that the molecule consists of a naphthalene ring attached to a methyl ester group . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 200.23 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Chemical Analysis and Theoretical Studies
Methyl 2-(naphthalen-1-yl)-2-oxoacetate has been a subject of detailed chemical analysis. Gültekin et al. (2020) conducted a combined experimental and theoretical study, employing techniques like XRD, FT-IR, UV-VIS, and NMR, along with density functional theory (DFT) calculations. This research provides insights into the compound's molecular and chemical properties, including electrophilic and nucleophilic nature, and non-linear optical behaviors (Gültekin et al., 2020).
Synthesis and Medicinal Applications
The synthesis and potential medicinal applications of derivatives of this compound have been explored. Salahuddin et al. (2014) studied the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, assessing its in vitro anticancer properties on various cell lines (Salahuddin et al., 2014).
Catalytic Applications
This compound and its derivatives have been used in various catalytic processes. For instance, Mokhtary and Torabi (2017) demonstrated the use of nano magnetite as a catalyst in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, a process involving this compound derivatives (Mokhtary & Torabi, 2017).
Anticonvulsant Properties
Research into the anticonvulsant properties of compounds related to this compound has been conducted. Rajak et al. (2010) synthesized novel semicarbazones based on 1,3,4-oxadiazoles, investigating their anticonvulsant activities and establishing structure-activity relationships (Rajak et al., 2010).
Environmental Applications
The compound's role in environmental applications, specifically in the anaerobic degradation of naphthalene, has been studied. Safinowski and Meckenstock (2006) demonstrated that the initial reaction in the anaerobic degradation pathway of naphthalene is methylation to 2-methylnaphthalene, a process relevant to this compound (Safinowski & Meckenstock, 2006).
Photoluminescent Properties
This compound and its derivatives exhibit photoluminescent properties. Maeda et al. (2012) conducted a study focusing on the efficiency and product selectivity in the photo-Claisen-type rearrangement of an aryl naphthylmethyl ether, highlighting the compound's potential in light-absorption applications (Maeda et al., 2012).
Properties
IUPAC Name |
methyl 2-naphthalen-1-yl-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAFHPVKHPLRRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300112 | |
Record name | Methyl α-oxo-1-naphthaleneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-12-8 | |
Record name | Methyl α-oxo-1-naphthaleneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16738-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-oxo-1-naphthaleneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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